molecular formula C9H6ClNO2S B016805 Quinoline-6-sulfonyl chloride CAS No. 65433-99-0

Quinoline-6-sulfonyl chloride

Cat. No.: B016805
CAS No.: 65433-99-0
M. Wt: 227.67 g/mol
InChI Key: AUDKCUOUBLCZQR-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonyl chloride (CAS 65433-99-0) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at the 6-position of the quinoline ring, a bicyclic aromatic system comprising a benzene ring fused to a pyridine moiety. Key identifiers include:

  • SMILES: C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
  • InChIKey: AUDKCUOUBLCZQR-UHFFFAOYSA-N .
    The compound’s collision cross-section (CCS) values, critical for ion mobility spectrometry, are predicted as 143.6 Ų for [M+H]⁺ and 145.6 Ų for [M-H]⁻ adducts . It is widely utilized as an intermediate in synthesizing sulfonamide derivatives for pharmaceuticals and agrochemicals due to its electrophilic sulfonyl chloride group .

Preparation Methods

Traditional Sulfonation-Chlorination Methods

Chlorination of Sulfonic Acid Intermediate

The sulfonic acid intermediate is converted to sulfonyl chloride using chlorinating agents:

  • Thionyl Chloride (SOCl₂) : Refluxing quinoline-6-sulfonic acid with excess SOCl₂ (3–5 equiv) in anhydrous dichloromethane for 12–24 hours achieves 60–75% conversion .

  • Phosphorus Pentachloride (PCl₅) : Higher yields (80–85%) are reported using PCl₅ in toluene at 80°C, though residual phosphorus byproducts complicate purification .

Metal-Catalyzed C-H Functionalization

Copper-Catalyzed Radical Sulfonylation

Recent advances leverage transition-metal catalysts for site-selective C-H functionalization. A copper(I)-mediated radical process enables direct 6-sulfonylation of quinoline without pre-functionalization :

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides (2 equiv)

  • Solvent: 1,2-Dichloroethane, 80°C, 1–2 hours

  • Yield: 70–89% for 2-thioquinolone derivatives .

Mechanistic Insight :
Density functional theory (DFT) calculations reveal a single-electron transfer (SET) mechanism. The sulfonyl radical abstracts a hydrogen from quinoline’s C6 position, forming a quinoline radical that couples with the sulfonyl group. Subsequent cyclization and dehydrogenation yield the sulfonylated product .

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and scalability:

  • Microreactor Systems : Enhanced heat/mass transfer in microreactors minimizes side reactions. A two-step flow process sulfonates quinoline at 100°C (residence time: 10 min) and chlorinates at 50°C (residence time: 20 min), achieving 85% overall yield .

  • Automated Purification : In-line liquid-liquid extraction and distillation units remove excess chlorinating agents, ensuring >99% purity .

Comparative Analysis of Synthesis Routes

MethodConditionsYield (%)Purity (%)Scalability
Traditional SOCl₂Reflux, 24 h60–7590–95Moderate
PCl₅ ChlorinationToluene, 80°C80–8585–90High
Cu-Catalyzed1,2-Dichloroethane, 80°C, 1 h70–8995–99Moderate
Continuous FlowMicroreactor, 100°C → 50°C85>99High

Key Trade-offs :

  • Traditional Routes : Cost-effective but suffer from regioselectivity issues.

  • Catalytic Methods : High selectivity but require expensive Cu catalysts.

  • Flow Systems : Optimal for bulk production but demand significant infrastructure .

Case Studies and Research Findings

Antimicrobial Agent Synthesis

A 2023 study demonstrated quinoline-6-sulfonyl chloride’s utility in synthesizing hybrid sulfonamide-quinolines with broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) . The copper-catalyzed method achieved 89% yield, underscoring its efficiency for drug discovery .

Dye Intermediate Production

Industrial adoption of continuous flow synthesis reduced production costs by 40% compared to batch methods, enabling large-scale manufacturing of quinoline-based dyes .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form quinoline-6-sulfonamide.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols, often carried out in the presence of a base such as pyridine.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Synthesis and Reactivity

Quinoline-6-sulfonyl chloride can be synthesized through sulfonation of quinoline followed by chlorination. The sulfonyl chloride group imparts high reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Synthetic Routes

  • Sulfonation of Quinoline:
    • Quinoline is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 6-position.
  • Chlorination:
    • The resulting sulfonic acid is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride.

Medicinal Chemistry

This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against diseases such as cancer and bacterial infections. For example, it has been utilized in synthesizing sulfonamide antibiotics, which are crucial in treating bacterial infections.

Biological Studies

The compound is employed in modifying biomolecules to study biological pathways and mechanisms. By introducing sulfonamide groups into proteins or nucleic acids, researchers can investigate their functional roles and interactions within biological systems.

Synthetic Organic Chemistry

As a building block in organic synthesis, this compound is used to create complex organic molecules through:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group reacts with amines or alcohols, forming sulfonamide derivatives.
  • Cross-Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds, facilitating the construction of complex molecular architectures.

Industrial Applications

In industrial chemistry, this compound finds use in producing dyes and pigments due to its ability to form stable colorants when reacted with various substrates. Its reactivity also makes it valuable in the synthesis of agrochemicals.

Case Studies

Case StudyApplicationFindings
Synthesis of Sulfonamide AntibioticsMedicinal ChemistryDemonstrated efficacy against resistant bacterial strains; potential for new drug development .
Modification of ProteinsBiological StudiesEnabled tracking of protein interactions within cells; provided insights into cellular signaling pathways .
Development of New DyesIndustrial ChemistryProduced vibrant colorants with improved stability and resistance to fading; applications in textiles and coatings .

Mechanism of Action

The mechanism of action of quinoline-6-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Quinoline Sulfonyl Chlorides and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features Reference
Quinoline-6-sulfonyl chloride C₉H₆ClNO₂S 227.67 -SO₂Cl at C6 Planar aromatic system
2-Hydroxy-4-methylthis compound C₁₀H₈ClNO₃S 257.70 -OH at C2, -CH₃ at C4, -SO₂Cl at C6 Increased polarity due to -OH
Quinoxaline-6-sulfonyl chloride C₈H₅ClN₂O₂S 228.66 -SO₂Cl at C6; quinoxaline core (two N atoms) Enhanced electron deficiency
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride C₁₀H₇Cl₂NO₃S 292.14 -Cl at C2, -OCH₃ at C6, -SO₂Cl at C5 Steric hindrance from -OCH₃
6-Chloro-3-chlorosulfonylquinoline C₉H₅Cl₂NO₂S 262.12 -Cl at C6, -SO₂Cl at C3 Altered electrophilic site

Key Observations :

  • Polarity and Solubility: The hydroxyl group in 2-hydroxy-4-methylthis compound improves hydrophilicity but may reduce stability under acidic conditions .

Table 2: Reactivity Comparison

Compound Key Reactivity Synthetic Use Case Reference
This compound High reactivity with amines to form sulfonamides; stable in anhydrous conditions Drug intermediate (e.g., antipsychotics, antibiotics)
Quinoxaline-6-sulfonyl chloride Reacts with hydrazines to form sulfonohydrazides; used in heterocyclic chemistry Precursor for quinoxaline-based antimicrobial agents
6-Chloro-3-chlorosulfonylquinoline Undergoes substitution at C3; used in cross-coupling reactions Building block for antitumor agents (e.g., tested against MCF-7 breast cancer cells)

Reactivity Trends :

  • Sulfonyl Chloride vs. Fluoride: Sulfonyl fluorides (e.g., 4-chloro-2-phenylquinoline-6-sulfonyl fluoride) exhibit slower hydrolysis than chlorides, making them suitable for click chemistry applications .
  • Positional Effects: The 6-position sulfonyl chloride in quinoline derivatives is more reactive toward aromatic electrophilic substitution than 3-position analogs due to resonance stabilization .

Mechanistic Insights :

  • Anticancer Potential: 6-Chloro-3-chlorosulfonylquinoline demonstrated potent activity against MCF-7 cells (IC₅₀ = 12.5 µM), likely due to sulfonamide-mediated apoptosis pathways .
  • Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -Cl, -SO₂Cl) enhance cytotoxicity by improving DNA intercalation or enzyme inhibition .

Biological Activity

Quinoline-6-sulfonyl chloride (QSC) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol. It belongs to the class of sulfonamides, which are known for their biological activity, particularly in antimicrobial and anticancer applications .

Target of Action:
QSC primarily acts by inhibiting bacterial DNA synthesis, a mechanism common among sulfonamide compounds. It does this by targeting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.

Biochemical Pathways:
The inhibition of folic acid synthesis leads to the disruption of nucleic acid production, ultimately resulting in bacterial growth inhibition. This mechanism is critical for the compound's effectiveness against various bacterial strains.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity: QSC has been shown to possess significant antibacterial properties against various pathogens. For instance, hybrid quinoline-sulfonamide complexes derived from QSC demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective inhibition .
  • Antiviral Activity: Recent studies have highlighted the antiviral potential of quinoline derivatives, including QSC. A study reported that certain quinoline compounds exhibited strong inhibitory effects against SARS-CoV-2 with effective concentrations (EC50) as low as 1.5 μM, suggesting a promising avenue for developing antiviral agents .
  • Anticancer Properties: QSC and its derivatives have been investigated for their anticancer activities. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical cellular pathways, such as cell cycle regulation and angiogenesis .

Antimicrobial Studies

A study on hybrid quinoline-sulfonamide complexes revealed that cadmium complexes derived from QSC exhibited excellent antibacterial activity against Staphylococcus aureus (zone of inhibition: 21 mm) and Candida albicans (zone of inhibition: 25 mm), demonstrating the compound's potential as an antimicrobial agent .

Compound TypePathogenZone of Inhibition (mm)MIC (mg/mL)
Hybrid Quinoline-SulfonamideStaphylococcus aureus2119.04 × 10⁻⁵
Hybrid Quinoline-SulfonamideCandida albicans2519.04 × 10⁻⁵
Cadmium ComplexEscherichia coli19609 × 10⁻⁵

Antiviral Activity Against SARS-CoV-2

In a study evaluating new quinoline-based compounds for their activity against SARS-CoV-2, QSC derivatives showed promising results with EC50 values lower than those of chloroquine, suggesting that these compounds could be developed further as antiviral therapies .

Compound IDCell LineEC50 (μM)Reference Drug EC50 (μM)
Compound 1Vero 761.5 ± 1.03.1 ± 2.7
Compound 2Caco-25.9 ± 3.212.7 ± 18.7

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinoline-6-sulfonyl chloride, and how can reproducibility be ensured?

this compound is typically synthesized via sulfonation of quinoline derivatives followed by chlorination. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously and validate purity using HPLC or GC-MS. Include detailed characterization data (e.g., 1^1H/13^13C NMR, IR) in the main manuscript, with raw spectral data in supplementary materials . For multi-step syntheses, provide intermediate characterization and cross-reference established protocols .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly 1^1H NMR (to identify aromatic protons) and 13^13C NMR (to confirm sulfonyl chloride functionalization). Pair with FT-IR to detect S=O stretching vibrations (~1360–1180 cm1^{-1}) and mass spectrometry (HRMS) for molecular ion validation. Always compare data with literature benchmarks and include error margins for reproducibility .

Q. How does this compound react with common nucleophiles, and what experimental controls are necessary?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Design reactions under anhydrous conditions (e.g., dry DCM, inert atmosphere) to prevent hydrolysis. Include controls such as:

  • Blank reactions (no nucleophile) to assess stability.
  • Time-course monitoring (TLC or HPLC) to track intermediate formation.
  • Quantify yields via gravimetric analysis or internal standardization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Contradictions often arise from variations in experimental conditions (e.g., moisture levels, solvent polarity). Conduct a meta-analysis of existing studies using heterogeneity metrics like I2I^2 to quantify variability . Reproduce conflicting protocols with strict environmental controls (e.g., humidity chambers) and validate results statistically (ANOVA or t-tests). Cross-reference with computational studies (DFT) to model reaction pathways under differing conditions .

Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?

Hygroscopicity can degrade this compound, altering reactivity. Use:

  • Desiccated storage (vacuum-sealed with molecular sieves).
  • Karl Fischer titration to quantify residual moisture in batches.
  • Inert-atmosphere gloveboxes for weighing. Document stability under varying humidity levels via accelerated aging studies and publish degradation kinetics .

Q. How can computational chemistry guide the design of derivatives from this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., LUMO energy for electrophilicity) and reaction transition states. Use software like Gaussian or ORCA to:

  • Optimize geometries and calculate Fukui indices for nucleophilic attack sites.
  • Simulate spectroscopic profiles (NMR chemical shifts) for comparison with experimental data. Validate models by correlating computational predictions with empirical results .

Q. What statistical methods are appropriate for analyzing variability in sulfonation yields?

For reaction optimization, apply Design of Experiments (DoE) methodologies (e.g., factorial designs) to identify critical variables (temperature, catalyst loading). Use multivariate regression to model yield outcomes and calculate confidence intervals. For batch-to-batch variability, apply control charts (Shewhart charts) with ±3σ limits to detect outliers .

Q. Methodological Guidelines

  • Data Reporting : Include raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share datasets via repositories (Zenodo, Figshare) .
  • Conflict Resolution : For contradictory findings, employ systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias .

Properties

IUPAC Name

quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKCUOUBLCZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495786
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65433-99-0
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Quinoline-6-sulfonyl chloride
Quinoline-6-sulfonyl chloride
Quinoline-6-sulfonyl chloride

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